2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

Description

Introduction to 2-(3,4-Difluoro-2-methoxyphenyl)acetic Acid

This compound stands as a notable example of contemporary fluorinated organic chemistry, representing the intersection of traditional phenylacetic acid chemistry with modern fluorination methodologies. This compound exemplifies the strategic incorporation of fluorine substituents to modulate molecular properties while maintaining the fundamental phenylacetic acid scaffold that has proven valuable across numerous therapeutic and research applications. The presence of difluoro and methoxy substituents creates a unique electronic environment that distinguishes this compound from other phenylacetic acid derivatives.

The compound's significance extends beyond its individual properties to encompass its role as a representative member of the broader class of fluorinated phenylacetic acids. These compounds have emerged as important synthetic targets due to their enhanced metabolic stability, altered physicochemical properties, and potential for improved biological activity compared to their non-fluorinated counterparts. The strategic placement of fluorine atoms at the 3- and 4-positions, combined with the methoxy group at the 2-position, creates a substitution pattern that has been explored for various pharmaceutical applications.

Research into fluorinated phenylacetic acids has demonstrated that the introduction of fluorine substituents can significantly impact molecular reactivity, binding affinity, and pharmacokinetic properties. The electronic effects of fluorine substitution, particularly its ability to withdraw electron density while maintaining relatively small steric bulk, make compounds like this compound valuable tools for medicinal chemists seeking to optimize lead compounds. The methoxy group provides an additional handle for fine-tuning electronic properties and potentially introducing sites for further functionalization.

Structural Identification and Nomenclature

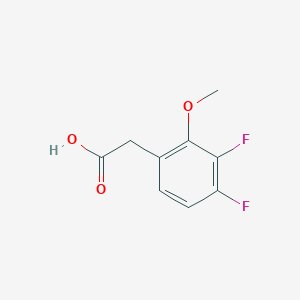

The structural identification of this compound requires careful consideration of its substitution pattern and the resulting electronic environment. The compound features a benzene ring bearing three substituents: fluorine atoms at positions 3 and 4, and a methoxy group at position 2, with an acetic acid side chain attached to position 1 of the aromatic ring. This arrangement creates a unique electronic distribution that influences both the compound's chemical reactivity and its potential biological interactions.

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry guidelines, with the numbering system beginning from the carbon atom bearing the acetic acid substituent. The presence of multiple heteroatom substituents necessitates careful attention to naming priorities, with the carboxylic acid functionality taking precedence in the nomenclature hierarchy. The difluoro substitution pattern at adjacent positions creates potential for interesting electronic interactions, while the methoxy group at the ortho position relative to the acetic acid chain may influence conformational preferences.

International Union of Pure and Applied Chemistry Nomenclature and Canonical Simplified Molecular Input Line Entry System Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived as this compound. This nomenclature clearly identifies the parent acetic acid structure with the aromatic substituent specified in parentheses, indicating the positions of the fluorine and methoxy substituents on the phenyl ring. The numbering system follows standard aromatic substitution nomenclature, with position 1 corresponding to the carbon atom bearing the acetic acid side chain.

The Canonical Simplified Molecular Input Line Entry System representation for this compound is expressed as COC1=C(C=CC(=C1F)F)CC(=O)O. This linear notation effectively captures the molecular connectivity, beginning with the methoxy oxygen (COC1=C), proceeding through the aromatic ring with its fluorine substituents (C=CC(=C1F)F), and terminating with the acetic acid moiety (CC(=O)O). The Simplified Molecular Input Line Entry System representation provides an unambiguous textual description of the molecular structure that can be readily processed by chemical informatics software.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₉H₈F₂O₃, reflecting the presence of nine carbon atoms, eight hydrogen atoms, two fluorine atoms, and three oxygen atoms. This formula indicates a relatively compact molecular structure with a high degree of functionalization, particularly considering the presence of multiple heteroatoms within a nine-carbon framework. The molecular composition suggests significant potential for intermolecular interactions through hydrogen bonding (via the carboxylic acid group), dipole-dipole interactions (via the fluorine and methoxy substituents), and aromatic stacking interactions.

The molecular weight of this compound is calculated as 202.15 grams per mole. This molecular weight places the compound in an optimal range for pharmaceutical applications, being sufficiently small to permit good bioavailability while incorporating enough functionality to enable specific molecular interactions. The relatively low molecular weight also facilitates synthetic accessibility and purification processes, making the compound attractive for both research and potential commercial applications.

The molecular composition analysis reveals several important structural features that influence the compound's properties. The presence of two fluorine atoms contributes approximately 38 atomic mass units to the overall molecular weight, representing about 19 percent of the total mass. This significant fluorine content is expected to substantially impact the compound's lipophilicity, metabolic stability, and electronic properties compared to non-fluorinated analogs.

| Molecular Property | Value | Percentage of Total |

|---|---|---|

| Carbon atoms | 9 | 53.5% by mass |

| Hydrogen atoms | 8 | 4.0% by mass |

| Fluorine atoms | 2 | 18.8% by mass |

| Oxygen atoms | 3 | 23.7% by mass |

| Total molecular weight | 202.15 g/mol | 100% |

Historical Context in Fluorinated Phenylacetic Acid Research

The development of fluorinated phenylacetic acid derivatives represents a significant evolution from classical phenylacetic acid chemistry, which has its roots in early twentieth-century organic chemistry research. Phenylacetic acid itself has been recognized as an important biological molecule, serving as both a plant auxin and an antimicrobial agent with broad distribution across bacteria, fungi, algae, and land plants. The historical significance of phenylacetic acid as a plant hormone was particularly prominent in the 1980s, when researchers extensively studied its bioactivity and distribution patterns before attention shifted primarily to indole-3-acetic acid.

The introduction of fluorine into phenylacetic acid structures emerged as part of the broader development of fluorine chemistry in pharmaceutical applications. Research into fluorinated compounds gained momentum as scientists recognized that fluorine substitution could dramatically alter molecular properties without significantly increasing molecular size. The unique properties of fluorine, including its high electronegativity, small size, and strong carbon-fluorine bond, made it an attractive substituent for modifying drug-like molecules. This led to systematic investigations of how fluorine incorporation affects biological activity, metabolic stability, and pharmacokinetic properties.

The specific development of difluoro-substituted phenylacetic acids reflects advances in both fluorination methodology and structure-activity relationship understanding. Early fluorination techniques were often harsh and non-selective, limiting the accessibility of complex fluorinated molecules. However, the development of more sophisticated fluorination reagents and methodologies has enabled the precise introduction of fluorine atoms at specific positions on aromatic rings. The emergence of reagents such as Selectfluor and the development of charge-transfer complex chemistry have particularly facilitated the synthesis of compounds like this compound.

Modern research has demonstrated that the position and number of fluorine substituents can dramatically influence biological activity. Studies have shown that fluorine substitution at the 4-position of phenylacetic acid derivatives can lead to greater than ten-fold improvements in potency compared to non-fluorinated analogs. This remarkable structure-activity relationship has driven continued interest in developing new fluorinated phenylacetic acid derivatives and understanding the molecular basis for their enhanced activity.

The historical development of fluorinated phenylacetic acids also reflects broader trends in medicinal chemistry toward the systematic exploration of halogenated compounds. The recognition that halogen substitution, particularly fluorination, could enhance drug-like properties led to extensive research programs focused on developing synthetic methodologies for introducing halogens into pharmaceutical lead compounds. The development of benzylic fluorination techniques has been particularly important for accessing compounds like this compound, where selective carbon-hydrogen bond functionalization is required.

Contemporary research continues to build upon this historical foundation, with recent studies exploring enzymatic approaches to fluorinated compound synthesis. These biocatalytic methods offer potential advantages in terms of selectivity and environmental compatibility compared to traditional chemical fluorination approaches. The continued evolution of fluorination methodology suggests that compounds like this compound represent important milestones in an ongoing effort to develop more effective and accessible fluorinated pharmaceuticals.

Propriétés

IUPAC Name |

2-(3,4-difluoro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9-5(4-7(12)13)2-3-6(10)8(9)11/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBDBXIFSVFDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). Another method includes the reaction of 2-((phenylthio)methyl)benzoic acid with hydrogen fluoride to produce the corresponding benzoic acid derivative, which is then reacted with sulfur difluoride to yield 3,4-difluoro-2-((phenylthio)methyl)benzoic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be adapted for large-scale production. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Esterification: The acetic acid moiety can react with alcohols in the presence of an acid catalyst to form esters.

Amide Formation: The carboxylic acid group can react with amines to form amides.

Electrophilic Aromatic Substitution: The difluoro and methoxy substituents on the aromatic ring influence the electron density, affecting the reactivity of the compound in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

Amide Formation: Involves amines and coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

Esterification: Produces esters.

Amide Formation: Produces amides.

Electrophilic Aromatic Substitution: Produces substituted aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. Research indicates that it exhibits:

- Anticancer Activity : Studies have shown that 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid can induce cytotoxic effects against various cancer cell lines. For instance, in vitro studies reported IC50 values for different cell lines as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The mechanism of action includes apoptosis induction and cell cycle arrest at the G1 phase .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses, potentially through enzyme inhibition involved in inflammatory pathways.

- Antimicrobial Activity : Preliminary tests indicate efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Biological Research

In biological research, this compound serves as a valuable tool for studying various biochemical processes:

- Enzyme Mechanisms : It is utilized to investigate enzyme mechanisms and metabolic pathways, contributing to a better understanding of biological systems.

- Metabolite Determination : The compound has been explored for its utility in metabolite determination in human plasma and urine, aiding in pharmacokinetic studies.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows it to serve as an intermediate for synthesizing more complex organic molecules, making it valuable in pharmaceutical development .

- Materials Science Applications : The electronic properties imparted by the fluorine atoms make it useful for developing advanced materials with specific functionalities .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

- Cytotoxicity Study : A study highlighted its significant cytotoxic effects on human cancer cell lines, emphasizing its potential as a lead compound for anticancer drug development.

- Inflammation Model : In vivo studies demonstrated its ability to reduce inflammation markers in animal models, supporting its application in treating inflammatory diseases.

- Antimicrobial Efficacy : Laboratory tests confirmed its effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is not well-documented. similar compounds have been shown to interact with specific molecular targets and pathways. For instance, the presence of fluorine atoms can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The methoxy group can also influence the compound’s binding affinity to certain receptors.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Key Observations :

Substituent Effects on Acidity: The methoxy group in the target compound acts as an electron-donating group, slightly reducing the acidity of the acetic acid moiety compared to non-substituted analogs. In contrast, fluorine atoms (electron-withdrawing) increase acidity but are offset by the methoxy group . The amino group in α-amino-3,4-difluorobenzeneacetic acid significantly lowers the pKa (~2.5) compared to the target compound (estimated pKa ~3.5–4.0) .

Synthetic Routes: Similar to furoquinolinyl acetic acids (e.g., –3, 7), the target compound may be synthesized via multicomponent reactions (MCRs) involving aryl glyoxals and Meldrum’s acid under acidic conditions.

Biological and Pharmacological Implications: Fluorinated analogs like gemcitabine (2',2'-difluorodeoxycytidine) demonstrate DNA synthesis inhibition via incorporation into DNA and resistance to exonuclease activity . While the target compound lacks a nucleoside structure, its fluorine substituents may enhance metabolic stability in vivo.

Crystallographic and Solubility Profiles: Crystallographic data for 2-(2-methoxyphenyl)acetic acid () reveals hydrogen-bonded dimeric structures. The difluoro substituents in the target compound may disrupt such packing, increasing solubility in polar solvents compared to non-fluorinated analogs .

Activité Biologique

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is an aromatic compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol. This compound features a difluoromethoxy-substituted phenyl group attached to an acetic acid moiety, which contributes to its unique chemical properties and potential applications in pharmaceuticals and biochemical research. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The structural characteristics of this compound enhance its potential for specific biochemical interactions. The presence of difluoro and methoxy groups increases lipophilicity and metabolic stability, which are critical for drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.15 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further investigation in infectious diseases.

- Anticancer Activity : It serves as a key intermediate in synthesizing compounds that inhibit overactive signal transduction pathways associated with cancer. For instance, studies on related compounds show significant antiproliferative activity in breast cancer cell lines (IC50 values ranging from 0.075 µM to 0.620 µM) .

The mechanism of action for this compound is not well documented; however, similar compounds have been shown to interact with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability.

Case Studies

- Anticancer Studies : In vitro studies demonstrated that derivatives containing difluoro substituents exhibited potent activity against MCF-7 human breast cancer cells. For example, compounds with IC50 values as low as 0.075 µM were identified as having low toxicity towards non-cancerous cells .

- Antimicrobial Research : Research on structurally similar compounds indicated potential use in treating infections caused by pathogens such as Cryptosporidium, with effective concentrations reported at EC50 values around 0.17 µM .

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Difluorobenzoic Acid | C7H4F2O2 | Lacks methoxy group; simpler structure |

| 2-Methoxybenzoic Acid | C9H10O3 | No fluorine atoms; different biological activity |

| 2,2-Difluoro-2-(3-methoxyphenyl)acetic Acid | C9H8F2O3 | Different substitution pattern affecting reactivity |

| 3-Fluoro-4-methoxybenzoic Acid | C9H9F1O3 | Contains only one fluorine; different properties |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability. For example:

- Step 1 : Bromination of 3,4-difluoro-2-methoxybenzene using N-bromosuccinimide (NBS) under UV light (yield: 65–75%) .

- Step 2 : Coupling with a glyoxylic acid derivative via palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).

- Step 3 : Acidic hydrolysis to yield the final product.

Critical Parameters : - Temperature control during coupling (exceeding 90°C reduces yield due to palladium decomposition).

- Solvent choice (DMF > THF for solubility of aryl halides) .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer : Use a combination of:

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer :

- Solubility :

- Polar solvents: >50 mg/mL in DMSO or methanol.

- Non-polar solvents: <5 mg/mL in hexane or chloroform.

- Stability :

Advanced Research Questions

Q. How can researchers optimize the reaction mechanism to minimize byproducts in large-scale synthesis?

Methodological Answer :

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2, PDB ID 5KIR) to assess binding affinity.

- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to optimize geometry and calculate electrostatic potential maps for SAR analysis .

Q. How does the electronic effect of fluorine substitution influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer :

- Electron-Withdrawing Effect : Fluorine at meta and para positions increases electrophilicity of the acetic acid moiety.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic NMR (e.g., 20% faster in SN2 reactions with EtONa) .

Analytical Challenges

Q. How to resolve discrepancies in reported melting points for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.